molecular formula C8H15NO B13171106 2-(Cyclopropylamino)pentan-3-one

2-(Cyclopropylamino)pentan-3-one

Cat. No.: B13171106
M. Wt: 141.21 g/mol
InChI Key: ATAWASZUWBFWJI-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)pentan-3-one is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-(cyclopropylamino)pentan-3-one

InChI

InChI=1S/C8H15NO/c1-3-8(10)6(2)9-7-4-5-7/h6-7,9H,3-5H2,1-2H3

InChI Key

ATAWASZUWBFWJI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)NC1CC1

Origin of Product

United States

Historical Context and Evolution of Aminoketone Chemistry

The chemistry of aminoketones, compounds containing both an amine and a ketone functional group, has a rich history intertwined with the development of fundamental organic reactions. The Mannich reaction, discovered in the early 20th century, is a cornerstone of aminoketone synthesis, providing a versatile method for the aminomethylation of an acidic proton located alpha to a carbonyl group. This reaction and others have enabled the synthesis of a vast library of α- and β-aminoketones, which have proven to be invaluable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Over the decades, research into aminoketones has expanded significantly. Early work focused on their basic reactivity, such as their use as precursors to amino alcohols and their role in ring-forming reactions. As analytical techniques became more sophisticated, a deeper understanding of their conformational preferences and the stereochemical outcomes of their reactions was achieved. In more recent times, the focus has shifted towards the development of enantioselective methods for their synthesis and their application as chiral building blocks and ligands in asymmetric catalysis.

Significance of Cyclopropylamine and Ketone Moieties in Synthetic Methodologies and Molecular Architectures

The structural components of 2-(Cyclopropylamino)pentan-3-one, namely the cyclopropylamine (B47189) and ketone functionalities, each contribute unique and valuable properties to a molecule's chemical profile.

The cyclopropyl (B3062369) group is a highly strained, three-membered ring that imparts distinct conformational rigidity and electronic properties. When attached to an amine, it can influence the basicity and nucleophilicity of the nitrogen atom. In synthetic chemistry, the cyclopropyl ring can act as a "latent" double bond, capable of undergoing ring-opening reactions under specific conditions to yield more complex acyclic structures. This reactivity has been harnessed in various synthetic strategies. Furthermore, the incorporation of a cyclopropylamine moiety into a molecule can have significant effects on its biological activity, often enhancing metabolic stability or receptor binding affinity.

The ketone group , a carbonyl functional group, is one of the most versatile in organic synthesis. It serves as an electrophilic site, readily undergoing attack by a wide range of nucleophiles. This reactivity allows for a plethora of chemical transformations, including reductions to alcohols, reductive aminations to form new amines, and additions of organometallic reagents to create carbon-carbon bonds. The ketone in this compound is positioned at the 3-position of the pentane (B18724) chain, making it a methyl propyl ketone (MPK) derivative. MPK itself is a solvent and is found naturally in tobacco and as a metabolic product of Penicillium mold in blue cheese. wikipedia.org

The combination of these two moieties in this compound results in an α-aminoketone. This arrangement is known to be a key structural feature in many biologically active compounds and a versatile synthon for the preparation of various heterocyclic systems.

Overview of Current Research Trajectories for 2 Cyclopropylamino Pentan 3 One

Direct Synthesis Approaches to the this compound Scaffold

Direct synthetic methods focus on constructing the core this compound structure in a minimal number of steps. These approaches are often favored for their atom economy and straightforward execution.

Amination Strategies for α-Functionalized Ketones

A primary route to this compound involves the nucleophilic substitution of a leaving group at the α-position of a pentan-3-one derivative by cyclopropylamine. This strategy leverages the reactivity of α-haloketones or other α-functionalized ketones. For instance, the reaction of 2-bromopentan-3-one (B1268175) with cyclopropylamine would directly yield the target compound. The efficiency of this amination can be influenced by reaction conditions such as the choice of solvent, temperature, and the presence of a base to neutralize the hydrogen halide byproduct.

Cyclopropylamine Addition Reactions in Ketone Synthesis

The formation of the cyclopropylamine moiety can be integral to the ketone synthesis itself. One such approach is the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure to generate the cyclopropylamine product. chemrxiv.org This method has been successfully applied to the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes with high diastereoselectivity. chemrxiv.org Another relevant method involves the Kulinkovich reaction, which can be used for the construction of cyclopropanes. nih.gov

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial, as the molecule contains a chiral center at the C2 position. Enantioselective and diastereoselective methods are employed to produce specific stereoisomers.

Diastereoselective synthesis has been achieved in the creation of 7-azanorbornanes through a [3 + 2] cycloaddition of tertiary amine N-oxides and substituted alkenes, with diastereomeric ratios reaching up to >20:1. nih.gov Furthermore, a diastereoselective synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes has been reported. chemrxiv.org The synthesis of 2-spirocyclopropyl-indolin-3-ones has been accomplished through a diasteroselective cyclopropanation of aza-aurones with tosylhydrazones. researchgate.net Additionally, a method for the stereoselective synthesis of highly functionalized bicyclo[2.1.0]pentanes has been developed, involving a sequential [2 + 1] and [2 + 2] cycloaddition. nih.gov

Indirect Synthetic Routes and Precursor Transformations to this compound

Indirect routes involve the synthesis of a precursor molecule that is subsequently transformed into this compound. These multi-step sequences can offer greater flexibility and access to a wider range of starting materials.

Reductive Amination Methodologies for Ketone Derivatives

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. synplechem.commasterorganicchemistry.comlibretexts.org This two-step process involves the initial reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of this compound, this would involve the reaction of pentan-2,3-dione with cyclopropylamine, followed by a selective reduction of the resulting imine.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is critical to selectively reduce the imine in the presence of the ketone functionality. For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines over ketones. masterorganicchemistry.com High-throughput reductive amination can be carried out using a 96-well plate kit with a silica-supported cyanoborohydride. synplechem.com

Reagent/CatalystReaction TypeKey Features
Sodium Cyanoborohydride (NaBH₃CN)Reductive AminationSelectively reduces imines in the presence of aldehydes and ketones. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reductive AminationA mild and selective reducing agent for various aldehydes and ketones. organic-chemistry.org
Ti(iOPr)₄Reductive AminationUsed as a Lewis acid to activate the ketone for amine addition. masterorganicchemistry.com
Iridium CatalystsTransfer HydrogenationEnables one-pot reductive amination of carbonyls with nitro compounds. rsc.org

Multi-Component Reactions Incorporating Aminoketone Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. nih.govnih.gov An MCR approach could potentially construct the this compound scaffold in a single, convergent step. For example, a reaction involving a three-carbon ketone precursor, cyclopropylamine, and a suitable third component could be envisioned. The Hantzsch pyrrole (B145914) synthesis, a three-component reaction, utilizes α-haloketones, β-dicarbonyl compounds, and primary amines. nih.gov Another example is the Bucherer–Bergs reaction for the synthesis of hydantoins. nih.gov

Reaction NameComponentsProduct Type
Hantzsch Pyrrole Synthesisα-haloketone, β-dicarbonyl compound, primary aminePyrrole nih.gov
Bucherer–Bergs ReactionKetone/Aldehyde, ammonium (B1175870) carbonate, potassium cyanideHydantoin nih.gov
Betti ReactionNaphthol, aldehyde, aminopyridineAminobenzylnaphthol chemicalpapers.com

Transformations of Related Cyclopropylamine and Ketone Precursors

The synthesis of this compound can be conceptually approached through the strategic transformation of cyclopropylamine and various pentanone precursors. While direct literature on this specific molecule is sparse, the synthesis of analogous aminoketones provides a framework for potential synthetic routes. researchgate.netnih.gov A key strategy involves the reductive amination of a suitable pentan-3-one derivative with cyclopropylamine. This reaction typically requires a reducing agent and a catalyst to proceed efficiently.

Another potential pathway is the reaction of cyclopropylamine with a precursor such as 2-bromopentan-3-one. This nucleophilic substitution reaction would directly form the carbon-nitrogen bond. The conditions for such a reaction would need to be carefully optimized to minimize side reactions and maximize yield.

The table below outlines a hypothetical reaction scheme based on the transformation of related precursors, drawing parallels from established syntheses of similar compounds. researchgate.netnih.gov

Precursor 1Precursor 2Reaction TypePotential ConditionsExpected Outcome
Pentan-3-oneCyclopropylamineReductive AminationNaBH(OAc)₃, DichloroethaneThis compound
2-Bromopentan-3-oneCyclopropylamineNucleophilic SubstitutionK₂CO₃, Acetonitrile (B52724)This compound
2-Hydroxypentan-3-oneCyclopropylamineMitsunobu ReactionDEAD, PPh₃, THFThis compound

This table presents hypothetical data based on established chemical principles for related transformations.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles is paramount in developing sustainable synthetic routes for this compound. unibo.itresearchgate.netnih.gov This involves the selection of environmentally benign solvents, the use of catalytic rather than stoichiometric reagents, and the design of processes that minimize waste and energy consumption. unibe.chfrontiersin.org For instance, replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived ether, can significantly improve the environmental profile of the synthesis. unibe.ch Furthermore, employing solvent-free reaction conditions, potentially assisted by microwave irradiation, offers a pathway to excellent yields while adhering to green chemistry tenets. nih.gov

Flow Chemistry Approaches for Enhanced Productivity and Efficiency

The following table illustrates the potential improvements in a key synthetic step when transitioning from batch to flow chemistry, based on findings for analogous reactions. researchgate.net

ParameterBatch SynthesisFlow Chemistry Synthesis
Reaction Time8 - 12 hours15 - 30 minutes
Temperature25 °C80 - 120 °C
PressureAtmospheric5 - 10 bar
Yield65%>90%
ProductivityLowHigh

This table presents hypothetical comparative data based on reported advantages of flow chemistry for similar chemical transformations.

Catalytic Methodologies for Reduced Waste and Improved Selectivity

The use of advanced catalytic methodologies is crucial for developing waste-reducing and highly selective syntheses of this compound. Catalysis, by its nature, aligns with green chemistry principles by enabling reactions with lower energy input and higher atom economy. researchgate.net Various catalytic systems can be envisioned for this synthesis:

Organocatalysis : Simple organic molecules, such as thiourea (B124793) derivatives, can effectively catalyze key bond-forming reactions under mild conditions, offering a metal-free alternative. researchgate.net

Metal Catalysis : Transition metals like rhodium or copper can be employed in the form of catalysts to facilitate cross-coupling or cycloaddition reactions that could form the cyclopropylamine moiety or the core structure. nih.govgoogle.com

Biocatalysis : Engineered enzymes, such as carbene transferases, have demonstrated high stereoselectivity in the synthesis of cyclopropane (B1198618) rings, a key structural feature of the target molecule. rochester.edu

These catalytic approaches not only minimize the generation of stoichiometric byproducts but also offer the potential to control stereochemistry, leading to the synthesis of specific isomers of this compound with high purity. nih.govrochester.edu The development of heterogeneous catalysts is particularly attractive as it simplifies product purification and allows for catalyst recycling, further reducing waste and production costs.

Catalyst TypeExamplePotential Application in SynthesisKey Advantages
OrganocatalystThioureaCondensation/Ring ContractionMetal-free, mild conditions. researchgate.net
Metal CatalystRhodium ComplexAsymmetric Cross-CouplingHigh stereoselectivity, C-C bond formation. nih.gov
BiocatalystEngineered MyoglobinEnantioselective CyclopropanationHigh enantio- and diastereoselectivity, sustainable. rochester.edu
Base CatalystSodium HydroxideCycloadditionInexpensive, readily available, green. frontiersin.org

This table summarizes potential catalytic approaches based on methodologies reported for related chemical syntheses.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for the determination of its connectivity and stereochemistry.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the cyclopropyl (B3062369) group, the pentanone backbone, and the amine proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the carbon adjacent to the carbonyl group (α-protons) would appear at a higher chemical shift compared to the terminal methyl protons due to the electron-withdrawing nature of the carbonyl. The multiplicity of each signal, dictated by spin-spin coupling with neighboring protons, provides crucial information about the connectivity of the molecule. For example, the methyl protons of the ethyl group would likely appear as a triplet, coupling to the adjacent methylene protons, which in turn would appear as a quartet.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shift of the carbonyl carbon is characteristically found in the downfield region of the spectrum (typically 200-220 ppm). The carbons of the cyclopropyl ring and the pentanone chain will have specific chemical shifts that can be assigned based on established correlation tables and computational predictions. The presence of symmetry in the molecule can simplify the spectrum; for instance, if the two methylene carbons of the cyclopropyl group are chemically equivalent, they will produce a single signal. pressbooks.pub

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts and splitting patterns.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH₃ (ethyl group)~1.05Triplet~7.53H
-CH₂- (ethyl group)~2.45Quartet~7.52H
-CH- (on pentanone)~3.40Multiplet-1H
-CH₃ (on pentanone)~1.15Doublet~7.03H
Cyclopropyl Protons~0.40 - 0.90Multiplets-4H
-NH-VariableBroad Singlet-1H

Note: This is a hypothetical representation. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry Techniques for Precise Molecular Formula Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule with one electron removed. The m/z value of this peak provides the nominal molecular weight. The fragmentation pattern observed in the mass spectrum offers a roadmap to the molecule's structure. Characteristic fragmentation pathways for ketones and amines would be expected.

For instance, α-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of an ethyl radical or a cyclopropylaminomethyl radical, resulting in prominent fragment ions. Another characteristic fragmentation is the McLafferty rearrangement, which can occur in carbonyl compounds with a sufficiently long alkyl chain, though its applicability here would depend on the specific structure and ionization conditions. youtube.com

Below is a table illustrating potential fragment ions and their corresponding m/z values for this compound (Molecular Weight: 141.21 g/mol ).

Fragment Ion Proposed Structure m/z (Nominal) Neutral Loss
[M]⁺C₈H₁₅NO⁺141-
[M - C₂H₅]⁺C₆H₁₀NO⁺114Ethyl radical
[M - CH(CH₃)NH(c-C₃H₅)]⁺C₂H₅CO⁺57Cyclopropylaminomethyl radical
[c-C₃H₅NHCH₂]⁺C₄H₈N⁺70-

Note: This table represents plausible fragmentation pathways. The actual observed fragments and their relative intensities would depend on the specific mass spectrometer and ionization technique used.

Soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be used to generate a protonated molecule [M+H]⁺, often with less fragmentation, which is useful for confirming the molecular weight. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion or specific fragment ions to further probe their structure and fragmentation pathways. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into intermolecular interactions like hydrogen bonding.

The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is indicative of the C=O stretching vibration of the ketone functional group. The N-H stretching vibration of the secondary amine would typically appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The position and shape of this band can be sensitive to hydrogen bonding. If intramolecular or intermolecular hydrogen bonding between the N-H group and the carbonyl oxygen occurs, this band may be broadened and shifted to a lower frequency. nih.govruc.dk

The C-H stretching vibrations of the alkyl and cyclopropyl groups would be observed in the region of 2850-3000 cm⁻¹. The C-N stretching vibration would likely appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is typically strong in the IR spectrum, it may be weaker in the Raman spectrum. Conversely, C-C bond vibrations within the cyclopropyl ring and the pentanone backbone may give rise to strong Raman signals.

The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule. Theoretical calculations can be used to predict the vibrational frequencies and intensities, which can then be compared to the experimental spectra to aid in the assignment of the observed bands. nih.gov

A summary of expected key vibrational frequencies for this compound is provided in the table below.

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique Comments
N-H Stretch3300 - 3500IRPosition and width sensitive to hydrogen bonding.
C-H Stretch (Alkyl/Cyclopropyl)2850 - 3000IR, Raman
C=O Stretch (Ketone)1700 - 1725IRStrong and sharp absorption.
N-H Bend1550 - 1650IR
C-N Stretch1000 - 1300IR

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the crystal lattice.

This technique would provide unambiguous information about bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This includes the orientation of the cyclopropyl group relative to the pentanone chain and the conformation of the ethyl group.

Furthermore, X-ray crystallography can elucidate the nature of intermolecular interactions within the crystal. This includes identifying and characterizing any hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov The packing of the molecules in the crystal lattice can also be visualized, providing insights into the forces that govern the solid-state structure.

While obtaining suitable crystals for X-ray diffraction can sometimes be a challenge, the detailed structural information it provides is unparalleled. The resulting crystal structure would serve as a benchmark for comparison with conformational studies in solution (from NMR) and in the gas phase (from computational modeling).

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Since this compound possesses a chiral center at the second carbon of the pentanone chain, it can exist as two enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for determining the absolute configuration (R or S) of a chiral molecule. nih.gov

These techniques measure the differential interaction of left and right circularly polarized light with the chiral molecule. The resulting CD or ORD spectrum is unique to a specific enantiomer. By comparing the experimentally measured spectrum with that predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be assigned. researchgate.net

The electronic transitions of the chromophores within the molecule, primarily the n→π* and π→π* transitions of the carbonyl group, will give rise to Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule. thieme-connect.de

The determination of the absolute configuration is crucial for understanding the biological activity of chiral molecules, as different enantiomers often exhibit different pharmacological properties. Chiroptical spectroscopy, therefore, plays a vital role in the stereochemical characterization of chiral compounds like this compound. chemistrywithatwist.com

Reaction Mechanisms and Reactivity Profiles of 2 Cyclopropylamino Pentan 3 One

Nucleophilic and Electrophilic Reactivity at the Ketone Carbonyl Group

The carbonyl group in 2-(cyclopropylamino)pentan-3-one is a primary site of reactivity, characterized by a polarized carbon-oxygen double bond. The higher electronegativity of the oxygen atom results in a partial negative charge on the oxygen and a partial positive charge on the carbonyl carbon, rendering it electrophilic. khanacademy.org This electrophilicity makes the carbonyl carbon susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. libretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom is rehybridized from sp² to sp³. libretexts.org This intermediate is an alkoxide, which is then typically protonated by an acid in a subsequent step to yield an alcohol. libretexts.org Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to lesser steric hindrance and greater polarization of the carbonyl bond. khanacademy.orgquora.com

The reactivity of the carbonyl group in this compound is influenced by the electronic and steric effects of the adjacent ethyl and cyclopropylamino groups. The presence of two alkyl groups (one being part of the amino substituent) flanking the carbonyl carbon in ketones leads to greater steric hindrance compared to aldehydes, which have only one such group. khanacademy.org This steric hindrance can impede the approach of a nucleophile. Furthermore, alkyl groups are electron-donating, which can slightly reduce the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity compared to aldehydes. quora.com

The relative reactivity of carbonyl compounds towards nucleophiles is also influenced by the stability of the starting material. Substituents that can stabilize the carbonyl group, for instance through resonance, will lower its ground state energy and consequently increase the activation energy for nucleophilic attack. stackexchange.com

FactorInfluence on Ketone ReactivityEffect on this compound
Electronic EffectsElectron-donating groups decrease electrophilicity of the carbonyl carbon.The ethyl and cyclopropylamino groups are electron-donating, potentially reducing reactivity compared to less substituted ketones.
Steric EffectsBulky groups hinder the approach of nucleophiles to the carbonyl carbon.The presence of both an ethyl group and a substituted amino group creates a sterically hindered environment around the carbonyl.
PolarizationThe polarity of the C=O bond makes the carbon atom electrophilic.The inherent polarity of the ketone group is the primary driver for its nucleophilic addition reactions.

Reactivity of the Secondary Amine Functionality: Alkylation, Acylation, and Condensation Reactions

The secondary amine in this compound is a versatile functional group capable of participating in a variety of reactions, including alkylation, acylation, and condensation. The nitrogen atom of the amine possesses a lone pair of electrons, which makes it nucleophilic and basic.

Alkylation: Secondary amines can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. libretexts.org However, the direct alkylation of secondary amines can be complicated. The initial product is a tertiary amine, which is also nucleophilic and can compete with the starting secondary amine for the alkyl halide, potentially leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.org To achieve selective alkylation, specific synthetic strategies may be required.

Acylation: Secondary amines readily react with acylating agents such as acid chlorides and anhydrides to form amides. msu.edu This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. The reaction is generally efficient and leads to stable amide products. For instance, reaction with benzenesulfonyl chloride in the Hinsberg test can be used to distinguish primary, secondary, and tertiary amines. Secondary amines react to form an insoluble sulfonamide. msu.edu

Condensation Reactions: The secondary amine can also participate in condensation reactions. For example, aldehydes and ketones can react with secondary amines to form enamines. libretexts.org This reaction is typically acid-catalyzed and involves the formation of an iminium ion intermediate, followed by deprotonation to yield the enamine. These reactions are generally reversible. libretexts.org In the context of this compound, intramolecular condensation reactions could also be envisaged, potentially leading to cyclic products. For instance, condensation reactions involving a β-carboline intermediate with 3-methylene-pentan-2-one have been shown to yield tetracyclic ketones. clockss.org

Transformations Involving the Cyclopropyl (B3062369) Ring: Ring-Opening and Rearrangement Pathways

The cyclopropyl group is a three-membered carbocyclic ring that is characterized by significant ring strain. This strain makes the cyclopropane (B1198618) ring susceptible to ring-opening reactions under various conditions, providing a pathway to a diverse array of functionalized products. beilstein-journals.org

Ring-Opening Reactions: The ring-opening of cyclopropanes can be initiated by electrophiles, nucleophiles, or radicals. beilstein-journals.orgnih.gov In the case of donor-acceptor cyclopropanes, the ring is polarized, facilitating cleavage of the bond between the carbon atoms bearing the donor and acceptor groups. This can lead to 1,3-bifunctionalization of the resulting open-chain intermediate. researchgate.net For example, the reaction of 2-substituted cyclopropane 1,1-dicarboxylates with sulfonamides and N-(arylthio)succinimides, catalyzed by Sn(OTf)₂, results in a 1,3-aminothiolation. researchgate.net While this compound does not fit the classic donor-acceptor cyclopropane model, the presence of the amino and keto functionalities could influence its reactivity in ring-opening reactions.

Radical-mediated ring-opening is another important transformation of cyclopropanes. nih.gov The high strain energy of the cyclopropane ring facilitates its cleavage upon the formation of an adjacent radical, leading to a more stable acyclic radical. These reactions often proceed via a radical addition to a double bond or abstraction of a hydrogen atom, followed by ring opening and subsequent cyclization or other transformations. beilstein-journals.org

Rearrangement Pathways: Cyclopropyl-substituted systems can also undergo rearrangement reactions. For example, gold(I)-catalyzed vulcanchem.comvulcanchem.com-sigmatropic rearrangements of propargyl esters containing a cyclopropyl group have been studied. nih.gov These rearrangements are often reversible and proceed through cationic intermediates. Computational studies have also explored gold-catalyzed Cope rearrangements of 1,5-dienes where the catalyst activates a cyclopropyl-substituted alkene. researchgate.net

Stereochemical Implications and Control in Reactions of this compound

The presence of a stereocenter at the second carbon atom of this compound introduces the element of stereochemistry into its reactions. The spatial arrangement of the substituents around this chiral center can significantly influence the stereochemical outcome of reactions at the adjacent carbonyl group and the amine functionality.

Enzymatic studies on related β-amino ketones have demonstrated that chiral centers can have a profound impact on biological activity, and stereoselective synthesis can be achieved using enzymes like fructose-6-phosphate aldolase (FSA). vulcanchem.com Multi-enzyme cascade reactions have been employed to synthesize amino-polyols with high enantiomeric excess, highlighting the potential for stereocontrol in the synthesis of compounds like this compound. vulcanchem.com

In reactions involving the carbonyl group, the approach of a nucleophile can be influenced by the existing stereocenter, potentially leading to diastereoselective product formation. The relative orientation of the cyclopropylamino and ethyl groups can direct the incoming nucleophile to one face of the carbonyl plane over the other.

Mechanistic Investigations through Deuterium Labeling and Kinetic Studies

The elucidation of reaction mechanisms often relies on techniques such as deuterium labeling and kinetic studies. These methods provide valuable insights into the transition states, intermediates, and rate-determining steps of a chemical transformation.

Deuterium Labeling: Replacing a hydrogen atom with its heavier isotope, deuterium, can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. chem-station.comprinceton.edu This effect is particularly pronounced when a C-H bond is broken in the rate-determining step. By strategically placing deuterium labels in a molecule and analyzing the product distribution and reaction rates, it is possible to distinguish between different mechanistic pathways. researchgate.net For example, deuterium labeling has been used to probe the mechanism of aminopalladation reactions and to demonstrate that the amine can act as a hydrogen atom donor in certain copper-catalyzed amination reactions. researchgate.net

Kinetic Studies: Kinetic studies involve measuring the rate of a reaction as a function of the concentration of reactants, catalysts, and other species. The data obtained can be used to determine the rate law of the reaction, which provides information about the molecularity of the rate-determining step. doubtnut.com For instance, kinetic studies on the reactions of ketones with oxygen atoms have been used to determine the rate constants for these processes. researchgate.net

Mechanistic ProbeInformation GainedPotential Application to this compound
Deuterium LabelingElucidation of bond-breaking and bond-forming steps, identification of hydrogen sources. researchgate.netresearchgate.netTo study the mechanism of enamine formation, cyclopropyl ring-opening, or reactions involving C-H activation.
Kinetic Isotope Effect (KIE)Determination of whether a C-H bond is broken in the rate-determining step. chem-station.comprinceton.eduTo investigate the mechanism of oxidation or other reactions involving the cleavage of C-H bonds.
Kinetic StudiesDetermination of the rate law, reaction order, and rate constants. doubtnut.comTo understand the factors influencing the rate of nucleophilic addition, acylation, or catalytic transformations.

Catalytic Applications and Mechanistic Insights of this compound-Derived Species

While direct catalytic applications of this compound are not extensively documented, its structural motifs, particularly the cyclopropylamine (B47189) moiety, are found in molecules with interesting catalytic properties and in the synthesis of pharmaceutically active compounds. vulcanchem.com The development of catalysts often involves the synthesis of ligands that can coordinate to a metal center and influence its reactivity and selectivity. The nitrogen and oxygen atoms in this compound could potentially act as coordination sites for metal ions.

The insights gained from studying the mechanisms of well-established catalytic systems, such as the Phillips chromium catalysts for ethylene polymerization, can provide a framework for understanding how new catalyst systems might function. researchgate.netmdpi.com The activation of these catalysts and the nature of the active species are often complex and have been the subject of numerous experimental and theoretical investigations. researchgate.netmdpi.com

Derivatives of this compound could potentially be explored as ligands in asymmetric catalysis, where the chiral center could induce enantioselectivity in the catalyzed reaction. The combination of a chiral backbone with coordinating functional groups is a common strategy in the design of effective asymmetric catalysts.

Applications of 2 Cyclopropylamino Pentan 3 One As a Synthetic Building Block and Precursor

Role in the Synthesis of Complex Organic Molecules

The strategic use of smaller, well-defined molecules as starting materials is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular targets. In this context, 2-(Cyclopropylamino)pentan-3-one serves as a key intermediate. Its constituent parts, the cyclopropylamine (B47189) and the pentanone framework, can be elaborated upon through a variety of chemical transformations. The ketone functionality allows for nucleophilic additions and alpha-functionalization, while the secondary amine provides a handle for N-alkylation, acylation, and participation in cyclization reactions.

The synthesis of complex organic compounds often involves multistep sequences where the strategic introduction of functional groups and stereocenters is paramount. The inherent reactivity of the carbonyl group and the nitrogen atom in this compound allows for its incorporation into larger molecular scaffolds. For instance, the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions to extend the carbon chain and introduce new functionalities.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.gov The structure of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. pitt.edu Intramolecular cyclization reactions, often promoted by acid or base catalysis, can lead to the formation of five-, six-, or even larger-membered rings containing nitrogen.

For example, a Pictet-Spengler-type reaction could be envisaged, where the amine nitrogen attacks an electrophilic center generated from the ketone or a derivative thereof, leading to the formation of a new heterocyclic ring. The specific reaction conditions and the choice of additional reagents would dictate the nature of the resulting heterocycle. The cyclopropyl (B3062369) group can also influence the regioselectivity and stereoselectivity of these cyclization reactions, offering a degree of control over the final product's architecture. The synthesis of nitrogen-containing heterocycles is a significant area of research, with ongoing efforts to develop new and efficient synthetic methodologies. pitt.edunih.gov

Utility in Chiral Pool Synthesis and Enantioselective Transformations

Chiral pool synthesis leverages the readily available enantiopure starting materials from nature to construct complex chiral molecules. While this compound itself is not inherently chiral as typically synthesized, it can be derived from or used to create chiral molecules. For instance, if the synthesis starts with a chiral amine or if a stereocenter is introduced at the alpha-position to the ketone, the resulting chiral this compound derivative becomes a valuable building block for asymmetric synthesis.

Furthermore, the ketone functionality is amenable to enantioselective reductions or additions, creating a stereocenter with high enantiomeric excess. These transformations often employ chiral catalysts or reagents to control the stereochemical outcome. The resulting chiral amino alcohol can then be carried forward in a synthetic sequence, transferring its stereochemical information to the final product.

Ligand Precursor in Organometallic Chemistry and Asymmetric Catalysis

The nitrogen atom in this compound can act as a coordinating atom for metal centers, making it a potential precursor for the synthesis of novel ligands for organometallic chemistry. Modification of the basic structure, for example, by introducing other donor atoms, can lead to the formation of bidentate or tridentate ligands. These ligands can then be complexed with various transition metals to create catalysts for a range of organic transformations.

In the realm of asymmetric catalysis, chiral ligands are of paramount importance for achieving high levels of enantioselectivity. By starting with a chiral version of this compound or by introducing chirality into the ligand scaffold during its synthesis, it is possible to develop new chiral ligands. These ligands could find applications in asymmetric hydrogenation, carbon-carbon bond-forming reactions, and other important catalytic processes. The development of new ligand frameworks is a continuous endeavor in organometallic chemistry, driven by the need for more efficient and selective catalysts.

Development of Novel Reagents and Intermediates from this compound

The reactivity of this compound allows for its conversion into a variety of other useful reagents and synthetic intermediates. For example, reduction of the ketone would yield the corresponding amino alcohol, a versatile bifunctional molecule. Oxidation at the alpha-position to the ketone could introduce new functional groups, further expanding its synthetic utility.

Advanced Methodologies for the Analysis and Derivatization of 2 Cyclopropylamino Pentan 3 One

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatography stands as the cornerstone for the analysis of synthetic cathinones. Due to the chiral nature of 2-(Cyclopropylamino)pentan-3-one, which possesses a stereocenter at the C-2 position, methods that can separate its enantiomers are of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for both purity assessment and the challenging task of enantiomeric separation. researchgate.netnih.gov The development of a successful chiral HPLC method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase. sigmaaldrich.comdujps.com

Chiral Stationary Phases (CSPs): The direct separation of enantiomers is most effectively achieved using CSPs. For cathinone (B1664624) derivatives, polysaccharide-based CSPs are widely employed. nih.govresearchgate.net These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, create a chiral environment where enantiomers form transient, diastereomeric complexes with differing stabilities, allowing for their separation. nih.gov

Amylose-based CSPs: Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) have demonstrated high enantioselectivity for a variety of chiral compounds, including cathinones. researchgate.net

Cellulose-based CSPs: Cellulose-derived phases are also effective and offer complementary selectivity to amylose phases. nih.gov

Cyclodextrin-based CSPs: β-cyclodextrin and its derivatives provide a chiral cavity into which enantiomers can be included, leading to separation based on the differential fit and interaction. sigmaaldrich.comdujps.com

Mobile Phase Optimization: The choice of mobile phase mode—normal-phase, reversed-phase, or polar organic—greatly influences retention and resolution.

Normal-Phase: Typically uses mobile phases like hexane/isopropanol, often with additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) to improve peak shape and resolution. This mode is common for chiral separations on polysaccharide CSPs. researchgate.net

Reversed-Phase: Utilizes aqueous-organic mobile phases (e.g., water/acetonitrile (B52724) or water/methanol) with buffers. While standard reversed-phase columns cannot separate enantiomers, it is possible with specific aqueous-compatible CSPs. nih.govscribd.com

Polar Organic Mode: Employs polar organic solvents like acetonitrile or methanol, sometimes with additives, and is another option for polysaccharide CSPs.

A systematic approach to method development involves screening various CSPs with a set of standard mobile phases to identify the most promising conditions, which are then fine-tuned to achieve optimal resolution and analysis time. sigmaaldrich.com For this compound, a method development strategy would begin by screening its racemate on columns like Chiralpak® IA (amylose-based) and Chiralcel® OD (cellulose-based) under normal-phase conditions.

Table 1: Illustrative HPLC Parameters for Chiral Separation of Cathinones

ParameterTypical ConditionPurpose
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Provides chiral recognition for enantiomer separation.
Mobile Phase (Normal-Phase)n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)Elutes the compound; the polar alcohol modifies retention, and the amine additive improves peak shape for basic analytes.
Flow Rate0.5 - 1.0 mL/minControls analysis time and separation efficiency.
DetectionUV at 254 nmMonitors the eluting enantiomers based on the UV absorbance of the phenyl ring.
Column Temperature25 °CAffects retention times and selectivity; maintained for reproducibility.

Gas Chromatography (GC), especially when coupled with a Mass Spectrometer (MS), is a primary tool for the analysis of volatile and thermally stable compounds. ojp.gov For synthetic cathinones like this compound, GC-MS provides high sensitivity and structural information, making it ideal for purity profiling and identification. nih.gov

A significant challenge in the GC analysis of cathinones is their thermal lability. The β-keto group can lead to in-situ degradation in the hot GC inlet, resulting in the loss of two hydrogen atoms and the formation of a more stable enamine or imine. ojp.govresearchgate.netojp.gov This can complicate analysis and compromise quantification. To mitigate this, GC methods must be carefully optimized.

Method Development Considerations:

Inlet Temperature: Lowering the injector temperature can minimize thermal degradation. researchgate.net

Temperature Program: A tailored oven temperature program with optimized ramps can achieve separation of the target analyte from impurities and potential degradation products. nih.gov

Column Choice: A low- to mid-polarity column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., HP-5MS), is commonly used and provides good resolution for a wide range of compounds. nih.gov

A targeted GC-MS method designed specifically for synthetic cathinones can provide a significant increase in retention time differences between closely related isomers compared to a general-purpose screening method. nih.gov For purity analysis of this compound, a GC-MS method would be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure accurate measurement of any impurities.

Table 2: Typical GC-MS Parameters for Cathinone Analysis

ParameterTypical ConditionPurpose
GC ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)Provides efficient separation of analytes.
Carrier GasHelium at 1.0 mL/minTransports the sample through the column.
Injector Temperature250 °C (Optimized to be as low as possible)Vaporizes the sample while minimizing thermal degradation.
Oven ProgramInitial 80°C, ramp to 280°CSeparates compounds based on their boiling points and column interactions.
MS Ion SourceElectron Ionization (EI) at 70 eVFragments the molecule to produce a characteristic mass spectrum for identification.
MS ModeScan or Selected Ion Monitoring (SIM)Scan mode provides full spectra for identification; SIM provides higher sensitivity for quantification.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. jfda-online.com For this compound, derivatization can overcome challenges related to thermal instability in GC, poor detectability, or the difficulty of chiral separation. nih.govojp.gov

For GC-MS Analysis: Derivatization is frequently employed to enhance thermal stability and improve the quality of mass spectra. ojp.govjfda-online.com

Acylation: The secondary amine of this compound can be acylated using fluorinated anhydrides like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). mdpi.comrsc.org This reaction blocks the polar N-H group, increasing volatility and thermal stability. The resulting fluorinated derivatives also produce characteristic high-mass fragment ions, improving mass spectral identification and are highly sensitive to electron capture detection. jfda-online.comrsc.org

Silylation: While direct silylation can be complex, a two-step approach involving oximation of the ketone group followed by silylation of the newly formed oxime and the amine has been developed for cathinones. This strategy yields stable derivatives suitable for GC-MS analysis.

One-Step Derivatization-Extraction: A rapid approach for biological samples involves in-matrix derivatization using ethyl chloroformate (ECF) at an alkaline pH, followed by extraction with ethyl acetate. nih.gov This streamlines sample preparation for GC-MS analysis. nih.gov

For HPLC Analysis (Indirect Chiral Separation): An alternative to using a chiral stationary phase is to derivatize the enantiomers with a chiral derivatizing agent (CDA). nih.gov

Chiral Derivatizing Agents: An enantiomerically pure CDA, such as (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC), reacts with the racemic this compound to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., a C18 or silica column). nih.govnih.gov This indirect method allows for enantiomeric purity determination without the need for specialized and expensive chiral columns.

Table 3: Common Derivatization Reagents for Cathinone Analysis

ReagentTarget Functional GroupAnalytical TechniqueAdvantage
Pentafluoropropionic Anhydride (PFPA)AmineGC-MSIncreases volatility and thermal stability; enhances mass spectral fragmentation. mdpi.comrsc.org
Heptafluorobutyric Anhydride (HFBA)AmineGC-MSSimilar to PFPA, provides excellent chromatographic properties and high-mass ions. rsc.org
Ethyl Chloroformate (ECF)AmineGC-MSEnables rapid, one-step in-matrix derivatization and extraction. nih.gov
(S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC)AmineHPLC, GC-MSForms diastereomers for indirect chiral separation on achiral columns. nih.gov

Flow Chemistry Applications in Analytical Sample Preparation

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. soci.orgvapourtec.com While extensively used in synthesis and process optimization, its principles are increasingly being adapted for automated analytical sample preparation. nih.govnih.gov For a compound like this compound, flow-based systems could automate laborious sample preparation steps, improving throughput, reproducibility, and safety. nih.govresearchgate.net

Although specific flow chemistry applications for the analytical preparation of this compound are not widely documented, the methodology offers significant potential. A hypothetical automated workflow could integrate several steps:

Automated Extraction: A liquid-liquid or solid-phase extraction could be performed in a flow module to isolate the analyte from a complex matrix.

On-line Derivatization: A stream of the extracted analyte could be merged with a stream of a derivatizing reagent (e.g., PFPA) in a heated reactor coil to ensure rapid and complete reaction before the sample is directed to the chromatograph. soci.org

Integrated Analysis: The output from the flow system can be directly coupled to an injection valve of an HPLC or GC system, creating a fully automated, online sample-preparation-to-analysis workflow.

Such systems minimize manual handling of samples and reagents, reduce solvent consumption, and ensure that each sample is processed under identical conditions, thereby enhancing the precision of the analysis. vapourtec.comnih.gov

Electrochemical and Photochemical Transformations for Analytical Purposes

Beyond chromatography, other analytical techniques exploit the chemical reactivity of the analyte. Electrochemical methods, in particular, have been developed as rapid and sensitive screening tools for synthetic cathinones.

Electrochemical Transformations: The core structure of cathinones is electrochemically active, meaning it can be oxidized at an electrode surface by applying a potential. rsc.org This transformation can be harnessed for analytical detection and quantification using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). researchgate.netacs.org

For a compound like this compound, the electrochemical oxidation likely occurs on the phenyl ring and/or the amine group. The process would involve placing a solution of the analyte in an electrochemical cell and scanning a potential range. The resulting current response at a specific potential is proportional to the analyte's concentration.

Sensing Platforms: Screen-printed electrodes (SPEs) are often used for this purpose. They are disposable, require small sample volumes, and are suitable for on-site screening. rsc.orgresearchgate.net Graphene-modified SPEs have been shown to enhance sensitivity for cathinone detection. rsc.orgdntb.gov.ua

Method Parameters: The pH of the supporting electrolyte buffer is a critical parameter that must be optimized to achieve the best signal. researchgate.netacs.org Studies on related cathinones have shown that the electrochemical response can be finely tuned by adjusting the pH. researchgate.net

Analytical Performance: Electrochemical methods for cathinones have demonstrated low limits of detection (LOD) in the micromolar to nanomolar range, making them suitable for screening seized samples. rsc.orgresearchgate.net

Photochemical Transformations: The stability of synthetic cathinones under UV light is an important analytical consideration. researchgate.netscribd.com While photochemical reactions are not typically used as a deliberate derivatization strategy for enhancing detection, understanding the photodegradation profile is crucial for ensuring sample integrity during storage and analysis. Studies have shown that cathinones can degrade when exposed to light, and this stability is often pH and matrix dependent. researchgate.netojp.gov Therefore, for accurate quantitative analysis, samples containing this compound should be protected from light.

Future Research Directions and Emerging Paradigms for 2 Cyclopropylamino Pentan 3 One Chemistry

Exploration of Novel Reactivity Pathways and Unconventional Transformations

The inherent reactivity of the 2-(Cyclopropylamino)pentan-3-one scaffold provides a fertile ground for discovering new chemical transformations. The presence of both a nucleophilic amine and an electrophilic ketone in a 1,3-relationship allows for a variety of intramolecular and intermolecular reactions.

Future research could focus on leveraging the strained cyclopropyl (B3062369) ring, which can participate in unique ring-opening and rearrangement reactions. acs.org The activation of the C-C bonds of the cyclopropane (B1198618) ring, possibly through transition metal catalysis or photoredox catalysis, could lead to the formation of novel heterocyclic or carbocyclic structures. chemrxiv.orgchemrxiv.org For instance, photochemical activation could trigger a formal [3+2] cycloaddition with various olefins, yielding complex cyclopentylamine (B150401) derivatives. chemrxiv.orgchemrxiv.orgrsc.org

Furthermore, the β-amino ketone moiety is a key structural motif in many biologically active compounds and can serve as a versatile synthon. rsc.orgfiveable.me Research into diastereoselective and enantioselective transformations of this compound will be crucial. This could involve the use of chiral catalysts, such as proline derivatives, to control the stereochemistry of reactions like the Mannich reaction. nih.gov

Potential Reaction TypeKey Feature of this compoundExpected Outcome
Photochemical [3+2] CycloadditionCyclopropylamine (B47189) moietySynthesis of N-arylaminocycloalkyl compounds chemrxiv.orgchemrxiv.org
Transition-Metal Catalyzed Ring OpeningStrained cyclopropane ringFormation of novel heterocyclic structures acs.org
Asymmetric Mannich Reactionβ-Amino ketone scaffoldDiastereo- and enantiomerically enriched products nih.govorganic-chemistry.org
Palladium-Catalyzed N-ArylationSecondary amineSynthesis of arylated cyclopropylamines acs.orgchemrxiv.org

Integration with Supramolecular Chemistry and Materials Science

The ability of this compound to participate in hydrogen bonding and coordination chemistry makes it an attractive building block for supramolecular assemblies and functional materials. The amine and ketone groups can act as hydrogen bond donors and acceptors, respectively, facilitating the formation of well-ordered crystalline structures or self-assembled monolayers.

Future investigations could explore the use of this compound as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. The cyclopropyl group could influence the packing and porosity of these materials, potentially leading to novel properties for applications in gas storage, separation, or catalysis. researchgate.net

In materials science, the incorporation of this compound into polymer backbones could impart unique thermal and mechanical properties due to the rigid and strained cyclopropane ring. longdom.org The development of polymers containing the this compound motif could lead to new materials with enhanced durability and specific functionalities.

Advanced Theoretical Predictions and Machine Learning Applications in Synthetic Design

Computational chemistry will be instrumental in guiding the exploration of this compound's reactivity and properties. Density Functional Theory (DFT) studies can be employed to elucidate reaction mechanisms, predict the stereochemical outcomes of asymmetric reactions, and understand the electronic structure of the molecule. nih.govtib.eunih.gov For example, DFT calculations can help in understanding the transition states of potential reactions, thereby guiding the design of more efficient catalysts. nih.gov

The application of machine learning (ML) in chemistry is a rapidly growing field that can accelerate the discovery of new reactions and materials. nips.ccgithub.comnih.govrsc.org ML models can be trained on existing reaction data to predict the outcomes of new chemical transformations involving this compound. nips.ccgithub.com This predictive power can help researchers to prioritize experiments and explore a vast chemical space more efficiently. Furthermore, generative ML models could be used to design novel derivatives of this compound with desired properties for specific applications.

Computational ApproachApplication to this compoundPotential Outcome
Density Functional Theory (DFT)Elucidation of reaction mechanismsUnderstanding of reactivity and stereoselectivity nih.govtib.eunih.gov
Machine Learning (Reaction Prediction)Predicting outcomes of novel reactionsAccelerated discovery of new synthetic routes nips.ccgithub.comnih.govrsc.org
Generative Machine Learning ModelsDesign of new derivativesIdentification of molecules with optimized properties

Innovations in Sustainable Synthesis and Catalysis Utilizing the this compound Scaffold

Developing sustainable synthetic routes to this compound and its derivatives is a key area for future research. This includes the use of greener solvents, catalyst-free conditions where possible, and the development of atom-economical reactions. rsc.orgbenthamdirect.com For instance, ultrasound-assisted synthesis has been shown to be an effective and green method for preparing similar β-amino ketones. rsc.org

The this compound scaffold itself has the potential to be used in catalysis. The presence of both a Lewis basic amine and a potentially coordinating ketone group makes it a candidate for a bifunctional organocatalyst. rsc.orgnih.gov Future work could explore its application in promoting various organic transformations, such as aldol (B89426) or Michael reactions.

Moreover, the cyclopropylamine moiety is present in various ligands used in transition metal catalysis. nih.gov Derivatives of this compound could be synthesized and evaluated as new ligands for a range of catalytic reactions, including cross-coupling and asymmetric hydrogenation.

Research AreaFocusPotential Impact
Sustainable SynthesisGreen solvents, catalyst-free methodsReduced environmental footprint of chemical processes rsc.orgbenthamdirect.com
OrganocatalysisUse of the scaffold as a bifunctional catalystDevelopment of new, metal-free catalytic systems rsc.orgnih.gov
Ligand DevelopmentSynthesis of new cyclopropylamine-containing ligandsImproved efficiency and selectivity in transition metal catalysis nih.govacs.org

Q & A

Q. What are the common synthetic routes for 2-(Cyclopropylamino)pentan-3-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A primary route involves the nucleophilic addition of cyclopropylamine to a pre-functionalized ketone intermediate. For example, using kinetic control strategies (e.g., low-temperature aldol reactions with bases like LDA) can minimize side products, as demonstrated in analogous ketone syntheses . Cyclopropylamine can react with activated carbonyl groups (e.g., α,β-unsaturated ketones) under mild acidic or basic conditions. Optimization includes adjusting solvent polarity (THF or DMF), temperature (-78°C for sensitive intermediates), and stoichiometry to favor the desired product. Contradictions in yield data may arise from competing pathways (e.g., over-alkylation); monitoring via TLC or inline IR spectroscopy helps identify optimal quenching points .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • NMR : ¹H NMR will show distinct signals for the cyclopropyl group (δ ~0.5–1.5 ppm, multiplet) and the ketone carbonyl (δ ~210–220 ppm in ¹³C NMR). The pentan-3-one backbone will exhibit methylene/methyl splitting patterns (e.g., triplet for CH₂ adjacent to the carbonyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₈H₁₃NO, theoretical 139.11 g/mol). Fragmentation patterns (e.g., loss of cyclopropylamine moiety) aid structural validation.
  • IR : Strong absorption near 1700–1750 cm⁻¹ for the ketone carbonyl. Cross-validate with computational methods (DFT) to resolve ambiguities in overlapping peaks .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound be controlled or analyzed?

  • Methodological Answer : Stereoselectivity arises during cyclopropylamine addition to prochiral ketones. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can induce enantioselectivity . Advanced analysis employs chiral HPLC or circular dichroism (CD) to determine enantiomeric excess (ee). X-ray crystallography of derivatives (e.g., co-crystals with chiral resolving agents) provides absolute configuration confirmation . Contradictions in stereochemical data may require revisiting reaction mechanisms (e.g., competing transition states).

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can degradation products be identified?

  • Methodological Answer : Stability studies should include:
  • pH Variation : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via LC-MS; acidic conditions may protonate the amine, leading to cyclopropane ring-opening, while alkaline conditions could hydrolyze the ketone .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Accelerated aging studies (40°C/75% RH) simulate long-term storage .
  • Degradation Product Identification : High-resolution tandem MS (HRMS/MS) and NMR of isolated impurities clarify degradation pathways (e.g., oxidation to carboxylic acids or dimerization).

Q. How does the cyclopropylamino group influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The cyclopropylamino group acts as an electron-donating substituent, activating the ketone toward nucleophilic attack. For example, in Grignard reactions, the amine may coordinate to the nucleophile, altering regioselectivity. Kinetic studies (stopped-flow UV-Vis) can compare reaction rates with non-cyclopropylamino analogs. Computational modeling (e.g., DFT calculations of frontier orbitals) quantifies electronic effects . Competing reactions (e.g., ring strain relief in cyclopropane) require careful control of reaction stoichiometry and temperature.

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in enzyme inhibition or receptor binding studies?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates. IC₅₀ values are derived from dose-response curves (e.g., 10 μM–1 mM range) .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for receptors like GPCRs. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies .
  • Metabolic Profiling : Incubate with liver microsomes to identify Phase I/II metabolites. LC-MS/MS tracks hydroxylation or conjugation products, with comparisons to procyazine’s metabolic pathways (a structurally related herbicide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.